n-(4-Nitrobenzyl)benzamide

Descripción general

Descripción

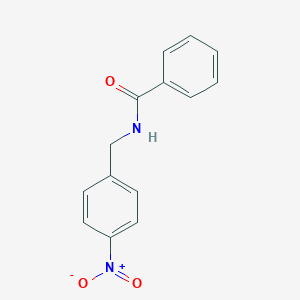

N-(4-Nitrobenzyl)benzamide is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-nitrobenzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(4-Nitrobenzyl)benzamide can be synthesized through the condensation reaction between 4-nitrobenzylamine and benzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Nitrobenzyl)benzamide undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Reduction: 4-Aminobenzylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: 4-Nitrobenzoic acid.

Aplicaciones Científicas De Investigación

N-(4-Nitrobenzyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of N-(4-Nitrobenzyl)benzamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit deubiquitinase enzymes, which play a crucial role in the regulation of protein degradation pathways . This inhibition can lead to the accumulation of ubiquitinated proteins, affecting various cellular processes.

Comparación Con Compuestos Similares

N-(4-Nitrobenzyl)benzamide can be compared with other benzamide derivatives such as:

N-Benzylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

N-(4-Nitrophenyl)benzamide: Similar structure but with the nitro group directly attached to the benzamide moiety, leading to different reactivity and applications.

N-(4-Nitrophenoxy)benzamide: Contains an ether linkage, which can influence its chemical properties and biological activity.

Actividad Biológica

N-(4-Nitrobenzyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzamide characterized by the presence of a nitro group at the para position of the benzyl moiety. Its molecular formula is CHNO, and it has a molecular weight of 232.25 g/mol. The nitro group is known for its ability to participate in reduction reactions, which can alter the compound's biological properties.

Target Interactions

The specific biological targets of this compound are not fully elucidated; however, its structural characteristics suggest potential interactions with various enzymes and proteins. Notably, compounds with similar structures have been shown to inhibit deubiquitinase (DUB) enzymes, which are crucial in regulating protein degradation pathways. This inhibition can disrupt viral replication processes, indicating possible antiviral properties.

Biochemical Pathways

this compound appears to interfere with essential cellular processes. For instance, it has been documented to inhibit bacterial cell growth by affecting key enzymatic activities. The compound's ability to bind to specific biomolecules leads to either inhibition or activation of these molecules, influencing various biochemical pathways.

Antiviral Potential

Research indicates that this compound may exhibit antiviral effects through the inhibition of DUB enzymes. This mechanism could potentially hinder viral replication, making it a candidate for further investigation as an antiviral agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has shown activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The introduction of electron-withdrawing groups like the nitro group enhances its bioactivity, leading to significant cellular effects such as chromatin condensation and cellular disintegration in cancer cells .

Synthesis and Evaluation

Several studies have focused on synthesizing this compound and evaluating its biological activities:

- Synthesis Methods : The compound can be synthesized through various methods involving the reaction of benzoyl chloride with 4-nitrobenzylamine under controlled conditions. Yield percentages typically range from 80% to 95%, depending on the reaction conditions used .

- Biological Evaluation : In a study evaluating its effects on cancer cell lines, this compound exhibited IC values in the micromolar range against A-549 and MCF-7 cells, indicating moderate potency as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A-549 | 15 | Induction of apoptosis via DUB inhibition |

| MCF-7 | 20 | Disruption of cell cycle progression |

Propiedades

IUPAC Name |

N-[(4-nitrophenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-14(12-4-2-1-3-5-12)15-10-11-6-8-13(9-7-11)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGZIMVSSPILRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300176 | |

| Record name | n-(4-nitrobenzyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34907-24-9 | |

| Record name | NSC135198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-nitrobenzyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of identifying 4-methoxy-N-(4-nitrobenzyl)benzamide in Piper guineense leaves?

A1: The study by Akintelu et al. [] utilized GC-MS analysis to identify various chemical constituents in the acetone extract of Piper guineense leaves. They found that 4-methoxy-N-(4-nitrobenzyl)benzamide constituted a significant portion of the extract at 12.82%. [] This finding contributes to the understanding of the chemical profile of Piper guineense, a plant often used in traditional medicine. Further research is needed to determine if this compound contributes to any of the plant's purported medicinal properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.